molecular formula C₂₅H₂₇ClN₂O₇ B1140694 3-Hydroxydesloratadine b-D-glucuronide CAS No. 774538-89-5

3-Hydroxydesloratadine b-D-glucuronide

Cat. No.: B1140694
CAS No.: 774538-89-5
M. Wt: 502.94
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The formation of 3-hydroxydesloratadine b-D-glucuronide involves multiple enzymatic steps. Initially, desloratadine undergoes glucuronidation by UDP-glucuronosyltransferase 2B10 (UGT2B10) to form desloratadine glucuronide . This intermediate is then hydroxylated by cytochrome P450 2C8 (CYP2C8) to produce 3-hydroxydesloratadine . Finally, the glucuronidation of 3-hydroxydesloratadine by UGT enzymes results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the enzymatic processes involved suggest that biotechnological methods using recombinant enzymes or engineered microbial systems could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxydesloratadine b-D-glucuronide primarily undergoes glucuronidation and hydroxylation reactions . These reactions are catalyzed by specific enzymes, including UGT2B10 and CYP2C8 .

Common Reagents and Conditions

    Glucuronidation: UDP-glucuronic acid and UGT2B10 enzyme.

    Hydroxylation: NADPH and CYP2C8 enzyme.

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRWMPRWQUMIJ-LYVDORBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774538-89-5
Record name 3-Hydroxydesloratadine o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYDESLORATADINE O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Why is the formation of 3-Hydroxydesloratadine O-glucuronide important in desloratadine metabolism?

A1: The study highlights that the formation of 3-Hydroxydesloratadine O-glucuronide is a major metabolic pathway for desloratadine specifically in humans []. This metabolic route was successfully replicated in humanized-liver mice, which showed a similar excretion profile of 3-Hydroxydesloratadine O-glucuronide in urine as observed in humans []. This suggests that this metabolite plays a significant role in the clearance of desloratadine from the body. Understanding the metabolic fate of drugs like desloratadine, including the formation of major metabolites like 3-Hydroxydesloratadine O-glucuronide, is crucial for assessing drug efficacy and potential drug-drug interactions.

Q2: What is the significance of using humanized-liver mice in this study?

A2: Desloratadine exhibits species-dependent metabolism []. The study used chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice) to overcome the limitation of traditional animal models and better mimic human-specific metabolism of desloratadine []. These humanized-liver mice provided a more accurate platform to study the formation and excretion of human-specific metabolites like 3-Hydroxydesloratadine O-glucuronide, leading to more relevant data for understanding desloratadine metabolism in humans [].

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